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Compound of Interest

Compound Name:
N-Methyl-N-(2-hydroxyethyl)-4-

aminobenzaldehyde

Cat. No.: B116445 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characteristics of N-Methyl-
N-(2-hydroxyethyl)-4-aminobenzaldehyde, a versatile intermediate in the synthesis of

fluorescent probes and materials for organic light-emitting diodes (OLEDs). Due to the limited

availability of published experimental spectra for this specific compound, this guide presents

predicted Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) data

based on established spectroscopic principles and data from analogous structures. Detailed

experimental protocols for acquiring these spectra are also provided to facilitate empirical

verification.

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and FTIR spectral data for N-
Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde. These predictions are derived from the

analysis of structurally similar compounds and are intended to serve as a reference for

researchers in the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

~9.75 s - 1H Aldehyde (-CHO)

~7.70 d 8.5 2H
Aromatic (ortho

to -CHO)

~6.70 d 8.5 2H
Aromatic (ortho

to -N)

~3.80 t 5.5 2H
Methylene (-

CH₂-OH)

~3.55 t 5.5 2H
Methylene (-N-

CH₂-)

~3.10 s - 3H Methyl (-N-CH₃)

~2.0 (broad) s - 1H Hydroxyl (-OH)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~190.0 Aldehyde Carbonyl (C=O)

~152.0 Aromatic (C-N)

~132.0 Aromatic (CH, ortho to -CHO)

~125.0 Aromatic (C-CHO)

~111.0 Aromatic (CH, ortho to -N)

~60.0 Methylene (-CH₂-OH)

~52.0 Methylene (-N-CH₂-)

~39.0 Methyl (-N-CH₃)

Table 3: Predicted FTIR Data (ATR)
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Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

3500-3200 Broad O-H Stretch Hydroxyl (-OH)

2950-2850 Medium C-H Stretch Aliphatic (CH₂, CH₃)

2850-2750 Medium C-H Stretch Aldehyde (-CHO)

1670-1650 Strong C=O Stretch Aldehyde (C=O)

1600-1580 Strong C=C Stretch Aromatic Ring

1520-1480 Strong C=C Stretch Aromatic Ring

1360-1340 Medium C-N Stretch Aromatic Amine

1250-1200 Medium C-O Stretch Alcohol

820-800 Strong C-H Bend
p-disubstituted

Aromatic

Experimental Protocols
The following are detailed methodologies for the spectral analysis of N-Methyl-N-(2-
hydroxyethyl)-4-aminobenzaldehyde.

¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:

Dissolve 5-10 mg of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde in approximately

0.7 mL of deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

Utilize a 500 MHz NMR spectrometer.
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For ¹H NMR, acquire the spectrum with a spectral width of 0-12 ppm, a pulse angle of 30-45

degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

For ¹³C NMR, acquire the spectrum with a spectral width of 0-220 ppm, a pulse angle of 30-

45 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Employ proton decoupling to simplify the spectrum.

3. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0

ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the

respective protons and carbons in the molecule.

FTIR Spectroscopy
1. Sample Preparation:

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol

and allowing it to dry completely.

Place a small amount of the solid N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde
sample directly onto the ATR crystal.

Apply pressure using the instrument's clamp to ensure good contact between the sample

and the crystal.

2. Instrumentation and Data Acquisition:

Use a Fourier-Transform Infrared spectrometer equipped with a diamond or germanium ATR

accessory.

Collect a background spectrum of the empty, clean ATR crystal.
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Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

3. Data Processing:

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption bands.

Correlate the observed wavenumbers with known vibrational frequencies of functional

groups to confirm the molecular structure.

Visualizations
The following diagrams illustrate the logical workflow for spectral analysis and a hypothetical

application of a derivative of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde.
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Caption: Workflow for the synthesis, purification, and spectral analysis of N-Methyl-N-(2-
hydroxyethyl)-4-aminobenzaldehyde.
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Caption: Hypothetical signaling pathway for a fluorescent probe derived from N-Methyl-N-(2-
hydroxyethyl)-4-aminobenzaldehyde.

To cite this document: BenchChem. [Spectral Analysis of N-Methyl-N-(2-hydroxyethyl)-4-
aminobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b116445#spectral-analysis-of-n-methyl-n-2-
hydroxyethyl-4-aminobenzaldehyde-nmr-ftir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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